molecular formula C8H5F2N3O2 B1418736 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1160246-20-7

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B1418736
M. Wt: 213.14 g/mol
InChI Key: DHJIMIJRRHBMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the CAS Number: 1160246-20-7 . It has a molecular weight of 213.14 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F2N3O2/c9-7(10)6-4(8(14)15)3-11-5-1-2-12-13(5)6/h1-3,7H,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 213.14 . The InChI code for this compound is 1S/C8H5F2N3O2/c9-7(10)6-4(8(14)15)3-11-5-1-2-12-13(5)6/h1-3,7H,(H,14,15) .

Scientific Research Applications

Synthesis and Structural Studies

  • Regioselective Synthesis : 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have been synthesized through regioselective methods. A study detailed the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, emphasizing the versatility and reactivity of the pyrazolo[1,5-a]pyrimidine scaffold in generating various derivatives (Drev et al., 2014).

  • Synthesis and Activity Relationship : Another research focused on the synthesis and structure-activity relationship of pyrazolo[1,5-a]pyrimidine derivatives, revealing their potential as angiotensin II receptor antagonists. This study provided insights into the modifications of the pyrazolo[1,5-a]pyrimidine core to enhance biological activities (Shiota et al., 1999).

  • Crystal Structure Analysis : The crystal structure of a compound synthesized from 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid was studied, which showed significant inhibition on the proliferation of some cancer cell lines. This highlights the compound's potential in cancer research (Liu et al., 2016).

Chemical Reactivity and Library Synthesis

  • Chemical Reactivity Studies : Research has been conducted to understand the reactivity of various 7-substituted pyrazolo[1,5-a]pyrimidines. For instance, the study of the reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines led to the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which have potential as benzodiazepine receptor ligands (Bruni et al., 1994).

  • Library Synthesis : The synthesis of large libraries of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine derivatives has been accomplished, demonstrating the compound's utility in generating diverse chemical libraries for potential pharmacological screening (Dalinger et al., 2005).

Biological Activity and Applications

  • Biological Activity Studies : A study on the reaction of enaminones with aminopyrazoles led to the synthesis of 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines, which showed moderate herbicidal activity. This implies potential agricultural applications (Wen et al., 2005).

  • Antiviral and Analgesic Activities : Certain pyrazoloazines synthesized from pyrazolo[1,5-a]pyrimidines were evaluated for antiviral effects against influenza and Coxsackie viruses, as well as for analgesic activity. This suggests their potential in medicinal chemistry (Elkina et al., 2020).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)6-4(8(14)15)3-11-5-1-2-12-13(5)6/h1-3,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJIMIJRRHBMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182022
Record name 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS RN

1160246-20-7
Record name 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 3
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 5
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 6
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.